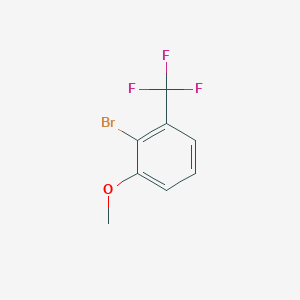

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene

描述

Historical Context and Development

The development of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene emerges from the broader historical evolution of organofluorine chemistry, which gained prominence in the early twentieth century. The foundational work in trifluoromethylation chemistry can be traced to Frédéric Swarts in 1892, who developed early synthetic methods based on antimony fluoride for introducing trifluoromethyl groups into aromatic systems. This pioneering research established the framework for creating benzotrichloride derivatives that could be converted to compounds containing the trifluoromethyl functionality through reaction with antimony trifluoride to form intermediates such as phenyl difluorochloromethane and phenyl trifluoromethane.

The systematic investigation of trifluoromethyl groups in relationship to biological activity was first undertaken by F. Lehmann in 1927, marking the beginning of pharmaceutical interest in fluorinated aromatic compounds. During the 1930s, industrial chemical companies including Kinetic Chemicals and IG Farben advanced the field by replacing antimony trifluoride with hydrofluoric acid in trifluoromethylation processes, leading to more efficient and scalable synthetic routes. The McLoughlin-Thrower reaction, developed in 1968, provided an early coupling reaction methodology using iodofluoroalkanes and iodoaromatic compounds with copper catalysis, which was subsequently adapted by Kobayashi and Kumadaki in 1969 for specific trifluoromethylation applications.

The specific synthesis and characterization of this compound likely emerged from the convergence of these trifluoromethylation methodologies with established protocols for bromination and methoxylation of aromatic systems. Contemporary patent literature describes continuous processes for the preparation of trifluoromethylbenzenes from corresponding trichloro- or tribromo-methylbenzenes through reaction with hydrofluoric acid, achieving yields greater than 95 percent while operating at significantly reduced pressures compared to earlier methodologies. These process improvements have enabled the efficient production of complex multifunctional aromatics such as this compound for research and industrial applications.

Chemical Classification and Nomenclature

This compound belongs to several important chemical classifications that define its structural and reactivity characteristics. Primarily, this compound is classified as an aryl halide, specifically a bromobenzene derivative, which places it within the broader category of halogenated aromatic compounds. Aryl halides encompass halogenated derivatives of any aromatic compound, though the term commonly refers to halobenzenes, which are specifically halogenated derivatives of benzene. Within this classification, the compound represents a mixed halogenated system, containing both bromine and fluorine substituents attached to the same benzene ring, distinguishing it from simple mono-halogenated aromatics.

The methoxy functional group positions this compound within the anisole family of chemical entities. Anisoles are defined as organic compounds containing a methoxybenzene moiety or derivatives thereof, characterized by the presence of a methyl group attached to oxygen, which in turn is bonded to the benzene ring. This classification is significant because methoxy-substituted aromatics exhibit distinctive electronic properties, with the methoxy group serving as an electron-donating substituent through resonance effects while simultaneously exerting a mild electron-withdrawing inductive effect due to the electronegativity of oxygen.

From an organofluorine chemistry perspective, the compound is classified as a trifluoromethylated aromatic, representing a subset of fluorinated organic compounds that have gained considerable importance in pharmaceutical and agrochemical applications. Trifluoromethylated compounds are distinguished by the presence of the highly electronegative trifluoromethyl group, which significantly influences molecular properties including lipophilicity, metabolic stability, and biological activity. The trifluoromethyl substituent is particularly valued in medicinal chemistry for its ability to enhance the pharmacokinetic properties of drug candidates while maintaining appropriate molecular size and shape characteristics.

IUPAC Naming Conventions and Alternative Designations

According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is this compound. This naming convention follows the established protocol for substituted benzene derivatives, where substituents are numbered according to their position on the benzene ring relative to a reference point. In this case, the methoxy group serves as the primary functional group, receiving the position designation "1," while the bromine and trifluoromethyl substituents are assigned positions "2" and "3" respectively, indicating their relative positions on the aromatic ring.

The IUPAC name reflects the priority order of functional groups, with the methoxy substituent serving as the principal functional group that determines the base name structure. The systematic nomenclature ensures unambiguous identification of the compound's structure, particularly important given the multiple possible isomers that could exist with different substitution patterns of the same functional groups on the benzene ring. Alternative positioning of these substituents would result in distinctly different compounds with different chemical and physical properties.

Structural representation using standard chemical notation systems provides additional identification methods. The Simplified Molecular-Input Line-Entry System representation for this compound is recorded as COC1=CC=CC(=C1Br)C(F)(F)F, which encodes the molecular structure in a linear text format. The International Chemical Identifier string is given as InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3, providing a unique identifier that can be used for database searches and chemical informatics applications. The corresponding International Chemical Identifier Key is PGUOFURUIKCHKC-UHFFFAOYSA-N, offering a shortened hash-based identifier derived from the full International Chemical Identifier string.

属性

IUPAC Name |

2-bromo-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUOFURUIKCHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650449 | |

| Record name | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-64-6 | |

| Record name | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-3-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation or crystallization may be employed to isolate and purify the final product.

化学反应分析

Types of Reactions: 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Electrophilic Aromatic Substitution: The methoxy and trifluoromethyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration and sulfonation reactions.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups such as amines or ethers.

Electrophilic Aromatic Substitution: Introduction of nitro or sulfonic acid groups at specific positions on the benzene ring.

Cross-Coupling Reactions: Formation of biaryl or styrene derivatives with extended conjugation.

科学研究应用

Applications in Synthetic Organic Chemistry

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique electronic properties make it suitable for:

- Nucleophilic Substitution Reactions : The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the bromine atom, facilitating nucleophilic attacks and subsequent transformations.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene serves as a critical building block in the development of APIs due to its ability to undergo further functionalization .

Case Study 1: Synthesis of Agrochemicals

A study demonstrated the use of this compound in synthesizing novel herbicides. The compound was subjected to nucleophilic substitution reactions with various amines, yielding derivatives with enhanced herbicidal activity. The results indicated that modifications at the methoxy and trifluoromethyl positions significantly affected biological activity.

Case Study 2: Pharmaceutical Development

Research involving the compound focused on its role as an intermediate in synthesizing anti-inflammatory drugs. By employing palladium-catalyzed cross-coupling reactions, researchers successfully synthesized complex molecules that exhibited promising therapeutic effects against inflammatory diseases. The efficiency of these reactions highlighted the compound's versatility in medicinal chemistry.

作用机制

The mechanism of action of 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or cross-coupling reactions. The methoxy and trifluoromethyl groups influence the reactivity and selectivity of the compound by stabilizing intermediates and directing electrophilic attacks to specific positions on the benzene ring.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-bromo-1-methoxy-3-(trifluoromethyl)benzene, differing in substituent types, positions, or additional functional groups:

Key Observations:

- Substituent Effects : The target compound’s methoxy group at position 1 is electron-donating, activating the ring for electrophilic substitution at specific positions, while the -CF₃ and bromine groups are electron-withdrawing, directing reactivity .

- Comparison with Nitro-Substituted Analogs : Compounds like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene and 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene exhibit higher reactivity due to nitro groups, making them suitable for derivatization in chromatographic analyses .

- Halogen Diversity : The presence of iodine in 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene increases molar mass and may influence stability in cross-coupling reactions compared to bromine/chlorine analogs .

Nucleophilic Aromatic Substitution (SNAr):

- The electron-withdrawing -CF₃ group meta to bromine enhances the ring’s electrophilicity, while the methoxy group ortho to bromine may sterically hinder substitution .

- Comparison : In 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, the dual nitro groups strongly activate the ring, making it highly reactive toward amines in derivatization processes .

Derivatization Utility:

Physicochemical Properties

- Solubility: The trifluoromethyl group in the target compound increases hydrophobicity compared to non-fluorinated analogs.

生物活性

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is C₉H₈BrF₃O. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The unique arrangement of functional groups in this compound contributes to its distinct chemical properties:

- Bromine Atom : Acts as a leaving group, facilitating nucleophilic substitution reactions.

- Methoxy Group : Influences the compound's solubility and interaction with biological systems.

- Trifluoromethyl Group : Enhances lipophilicity, improving membrane permeability and bioactivity.

The mechanism of action for this compound is multifaceted:

- Electrophilic Character : The bromine atom and the functional groups allow the compound to act as an electrophile, participating in various biochemical reactions.

- Target Interaction : Preliminary studies suggest that the trifluoromethyl group enhances interactions with biological targets, potentially increasing therapeutic efficacy .

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial activity. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes, making it more effective against various pathogens. Ongoing studies are evaluating its efficacy against specific bacterial strains and fungi.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines. The structural components of this compound are believed to play a crucial role in its ability to disrupt cancer cell growth .

Case Studies and Research Findings

- Anticancer Studies : A study highlighted that similar compounds with trifluoromethyl groups exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. This suggests that this compound may follow similar trends in activity .

- Antimicrobial Testing : In vitro tests have shown promising results where derivatives of this compound demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound for developing new antimicrobial agents .

Applications in Drug Development

Due to its unique properties, this compound is being explored as a precursor for new drug candidates. Its ability to improve pharmacokinetic properties makes it an attractive candidate in medicinal chemistry .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Significant inhibition against various pathogens; ongoing studies needed. |

| Anticancer | Potential antiproliferative effects observed in specific cancer cell lines; further research required. |

常见问题

Q. What are the optimized synthetic routes for 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene, considering yield and purity?

A common approach involves electrophilic bromination of the parent aromatic ring. For example, a diazotization-bromination sequence using NaNO₂, HBr, and CuBr in acidic media (e.g., acetic acid) can achieve yields of ~48%, as demonstrated for structurally similar brominated trifluoromethyl aromatics . Optimization may include:

- Temperature control (0–20°C) to minimize side reactions.

- Use of H₂SO₄ as a proton source to stabilize intermediates.

- Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity, as noted in reagent catalogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy, trifluoromethyl, and bromine positions). The deshielding effect of the trifluoromethyl group aids in distinguishing adjacent protons .

- IR Spectroscopy : Identifies functional groups (C-O stretch of methoxy at ~1250 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M]⁺ at m/z 269.03) and isotopic patterns from bromine .

Q. How should this compound be stored to prevent decomposition?

- Store at 0–6°C in airtight, light-protected containers to avoid hydrolysis of the methoxy or trifluoromethyl groups .

- Use inert atmospheres (N₂/Ar) for long-term storage, as brominated aromatics are prone to radical-mediated degradation .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of substituents in this compound?

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electron density distribution and frontier molecular orbitals. For example:

- The electron-withdrawing trifluoromethyl group reduces electron density at the para position, directing electrophilic attacks to meta positions .

- Methoxy groups, being electron-donating, enhance reactivity at ortho/para sites, creating regioselectivity conflicts resolved via computational analysis .

Q. What strategies address contradictions in regioselectivity during electrophilic substitution?

- Competitive Experimental Design : Compare bromination outcomes in analogs (e.g., 3-nitro vs. 3-methoxy derivatives) to isolate substituent effects .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time. For instance, low temperatures favor kinetic products (e.g., meta substitution by CF₃), while higher temperatures may shift to thermodynamic products .

Q. How to design cross-coupling reactions using this compound as a substrate?

- Suzuki-Miyaura Coupling : Utilize the bromine as a leaving group. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/H₂O at 80°C .

- Buchwald-Hartwig Amination : Introduce amines at the bromine site using Xantphos-based Pd catalysts. Monitor steric hindrance from the trifluoromethyl group .

Data Contradiction Analysis

- Yield Variability in Synthesis : Reports of 48% yields vs. lower yields in other methods highlight the need for rigorous control of reaction conditions (e.g., stoichiometry, catalyst purity).

- Regioselectivity Conflicts : Computational predictions (e.g., meta preference ) may conflict with experimental results due to solvent effects or competing mechanisms. Validate via isotopic labeling or in-situ spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。